tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Overview
Description
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves multiple steps of organic synthesis. One common method involves the reaction of a suitable azepine derivative with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate undergoes various types of chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate: This compound has a similar structure but differs in the ring system, leading to different chemical properties and applications.
tert-Butyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Another similar compound with variations in the ring structure and functional groups.
Properties
IUPAC Name |
tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4,6H,5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYSHPEYBCENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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